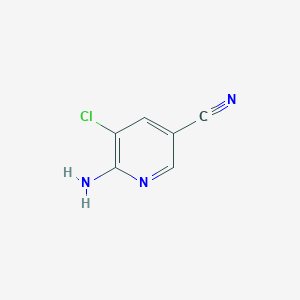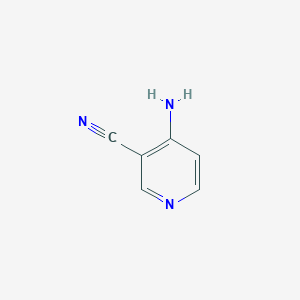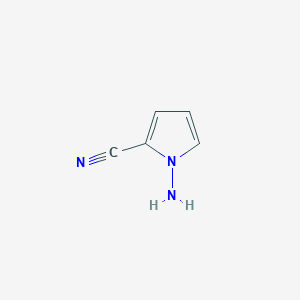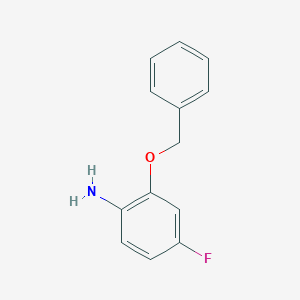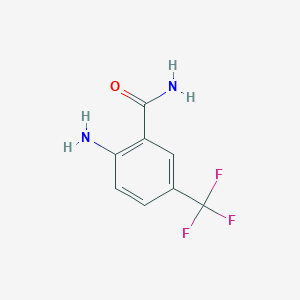
2-Amino-5-(trifluoromethyl)benzamide
Overview
Description
2-Amino-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H7F3N2O and a molecular weight of 204.15 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3N2O/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14) and the InChI key is BSPCYPOCILQONI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It should be stored at room temperature .Scientific Research Applications
Antiarrhythmic Activity
2-Amino-5-(trifluoromethyl)benzamide derivatives have shown potential in antiarrhythmic applications. One study demonstrated that benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain possess oral antiarrhythmic activity in mice. Specifically, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide were particularly potent, with both tertiary and secondary benzamides showing activity. This indicates the significant role of trifluoromethyl groups in enhancing antiarrhythmic properties (Banitt et al., 1977).
Anticonvulsant Potential
Trifluoromethylated benzamides have been evaluated as potential anticonvulsants. Research focusing on cyclic enaminones linked to a substituted aromatic ring, including trifluoromethylated N-benzamide enaminone analogs, showed moderate activity in anticonvulsant models. This highlights the therapeutic potential of these compounds in epilepsy treatment (Amaye et al., 2021).
Antiviral Applications
Benzamide-based 5-aminopyrazoles and their derivatives have shown significant anti-influenza A virus activity. A study involving the synthesis of these compounds, including benzamide derivatives, revealed notable antiviral activities against the H5N1 strain of the bird flu influenza virus. This suggests the potential use of such compounds in developing antiviral drugs (Hebishy et al., 2020).
Antiangiogenic Properties
Certain benzamide derivatives have been identified as angiogenesis inhibitors, particularly in the context of cancer treatment. Studies have shown that specific anthranilamide compounds can inhibit VEGF-induced angiogenesis and have potential anti-tumor properties, demonstrating the significance of benzamide derivatives in cancer research (Manley et al., 2002).
Antimicrobial Effects
Research has also identified benzamide derivatives with antimicrobial properties. For instance, compounds isolated from endophytic Streptomyces demonstrated notable antimicrobial activities, highlighting the role of benzamide derivatives in combating microbial infections (Yang et al., 2015).
Antifungal Applications
Benzamide derivatives have been synthesized and tested for their antifungal properties. Some of these compounds have shown promising results as potential antifungal agents, suggesting their applicability in treating fungal infections (Narayana et al., 2004).
Mechanism of Action
Safety and Hazards
The safety data sheet for 2-Amino-5-(trifluoromethyl)benzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-amino-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKMVZDIJPORMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289718 | |
| Record name | 2-Amino-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16499-54-0 | |
| Record name | 2-Amino-5-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




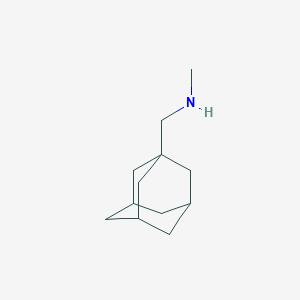
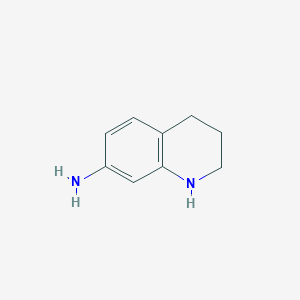

![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)

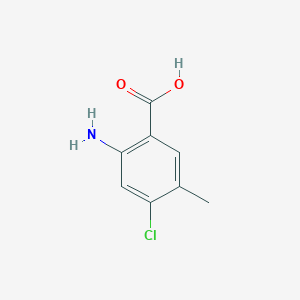
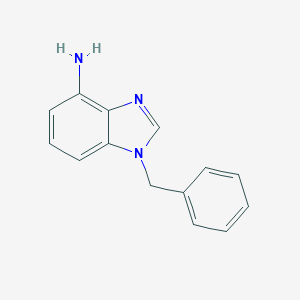
![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)
